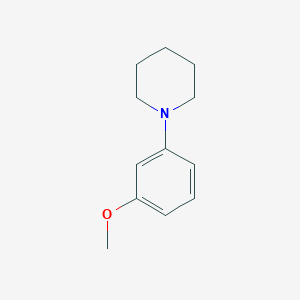
1-(3-メトキシフェニル)ピペリジン
概要
説明
1-(3-Methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the presence of a methoxyphenyl group at the first position of the piperidine ring gives this compound its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
科学的研究の応用
1-(3-Methoxyphenyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
作用機序
Target of Action
1-(3-Methoxyphenyl)piperidine is a piperidine derivative, a class of compounds known for their wide range of pharmacological properties Similar compounds, such as piperine, have been shown to interact with various targets, including the n-methyl-d-aspartate (nmda) receptor .
Mode of Action
It’s worth noting that piperidine derivatives often exhibit their effects by interacting with their targets and inducing changes at the molecular level . For instance, 3-methoxyphencyclidine, a related compound, acts as an NMDA receptor antagonist, leading to altered mental states and other psychotic symptoms .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for various physiological processes . For example, piperine has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Pharmacokinetics
Piperidine derivatives are generally known for their significant role in the pharmaceutical industry, suggesting they likely have favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells through the mitochondrial-induced pathway . For instance, piperine has been reported to protect against 6-OHDA-induced apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 .
生化学分析
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methoxyphenyl)piperidine is not well-established. Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Piperidine derivatives have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Piperidine derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)piperidine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, leading to the formation of the piperidine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperidine ring through the condensation of an amine, an isocyanide, an aldehyde, and a carboxylic acid .
Industrial Production Methods: Industrial production of 1-(3-Methoxyphenyl)piperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
類似化合物との比較
1-(3-Methoxyphenyl)piperidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperidine: This compound has a chlorine atom instead of a methoxy group, which can significantly alter its chemical and pharmacological properties.
1-(3-Trifluoromethylphenyl)piperidine: The presence of a trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
1-(4-Methoxyphenyl)piperidine: The position of the methoxy group can influence the compound’s interaction with biological targets and its overall pharmacological profile.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in medicinal chemistry.
特性
IUPAC Name |
1-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGYOLIWTUXMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345595 | |
| Record name | 1-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32040-06-5 | |
| Record name | 1-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
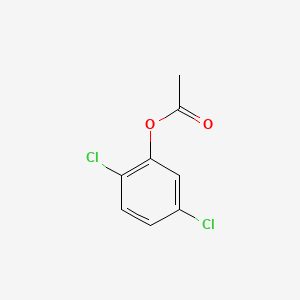
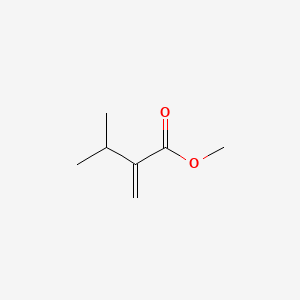



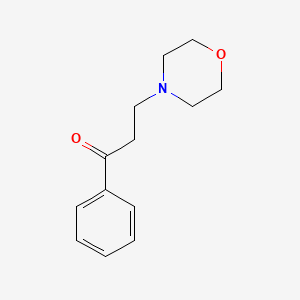
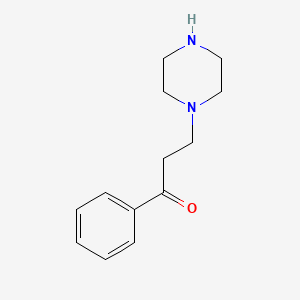
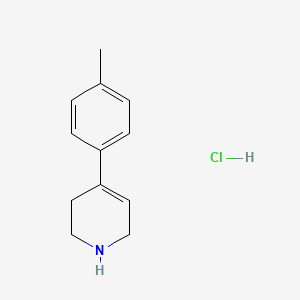
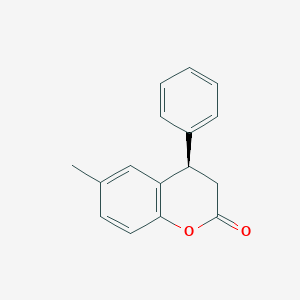
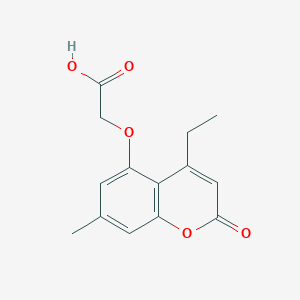
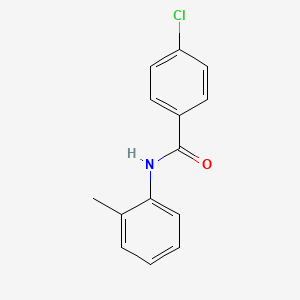
![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)
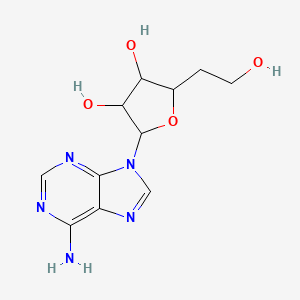
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
